Cas no 1367874-83-6 (Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate)

Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate
- methyl 4-bromo-isopropyl-1H-pyrrole-2-carboxylate
- methyl 4-bromo-1-propan-2-ylpyrrole-2-carboxylate
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- Inchi: 1S/C9H12BrNO2/c1-6(2)11-5-7(10)4-8(11)9(12)13-3/h4-6H,1-3H3
- InChI Key: DZRRBPDTINXUKT-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=O)OC)N(C=1)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 196
- Topological Polar Surface Area: 31.2
- XLogP3: 2.2
Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A109009917-1g |
Methyl 4-bromo-1-isopropyl-1h-pyrrole-2-carboxylate |
1367874-83-6 | 95% | 1g |
405.00 USD | 2021-06-01 | |
Chemenu | CM501018-1g |
Methyl4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate |
1367874-83-6 | 97% | 1g |
$*** | 2023-03-30 |
Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate Related Literature
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
Additional information on Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate
Research Brief on Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate (CAS: 1367874-83-6) in Chemical Biology and Pharmaceutical Applications
Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate (CAS: 1367874-83-6) is a pyrrole derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound, characterized by its brominated pyrrole core and ester functionality, serves as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its potential in the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammation.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate as a precursor in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The researchers utilized this compound to develop a series of pyrrole-based analogs that exhibited potent inhibitory activity against the p53-MDM2 interaction, a critical target in cancer therapy. The study reported an IC50 value of 0.8 μM for the lead compound, demonstrating the potential of this scaffold in oncology drug development.
In addition to its applications in cancer research, Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate has been investigated for its antimicrobial properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters described the synthesis of novel pyrrole derivatives using this compound as a starting material. The resulting analogs showed broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2 to 8 μg/mL. These findings suggest the potential of this compound in addressing the growing challenge of antibiotic resistance.
Recent advancements in synthetic methodologies have also expanded the utility of Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate. A 2023 report in Organic Letters detailed a novel palladium-catalyzed cross-coupling reaction that enables the efficient functionalization of the pyrrole ring at the 4-position. This method provides access to a diverse array of derivatives, facilitating structure-activity relationship (SAR) studies and the optimization of pharmacological properties. The study reported yields of up to 85% for the coupling reactions, underscoring the synthetic versatility of this compound.
From a mechanistic perspective, the bromine atom at the 4-position of the pyrrole ring in Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate serves as a valuable handle for further derivatization. Recent computational studies have explored the electronic properties of this compound, revealing that the bromine substitution significantly influences the reactivity and binding affinity of the resulting analogs. These insights are critical for the rational design of new drug candidates based on this scaffold.
In conclusion, Methyl 4-bromo-1-isopropyl-1H-pyrrole-2-carboxylate (CAS: 1367874-83-6) represents a promising building block in medicinal chemistry, with demonstrated applications in oncology, antimicrobial therapy, and beyond. The recent studies highlighted in this brief underscore the compound's versatility and potential for further exploration. Future research directions may include the development of more potent analogs, investigation of novel biological targets, and optimization of synthetic routes to enhance scalability and efficiency.
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